molecular formula C10H7Br2N3O3S B2450408 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide CAS No. 2163817-03-4

4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide

Katalognummer B2450408
CAS-Nummer: 2163817-03-4
Molekulargewicht: 409.05
InChI-Schlüssel: VSYDPAAQMJGNRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide” is a chemical compound that has been identified as a multi-target anti-inflammatory agent . It targets carbonic anhydrase, COX-2, and 5-LOX enzymes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold has been described . The process involved the treatment of 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide with arylboronic acids .


Molecular Structure Analysis

While specific structural analysis of “4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide” is not available, it is known that pyrazoles, which are similar heterocyclic compounds, have a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-HIV Agent Research

  • Anticancer and Anti-HIV Activities: Synthesized compounds, including variations of benzenesulfonamides, have been evaluated for their potential as anticancer and anti-HIV agents. Some derivatives demonstrated moderate anticancer activity and encouraging anti-HIV activity in vitro (Pomarnacka & Kozlarska-Kedra, 2003).

Inhibitors in Cell-Based Assays

  • Transforming Growth Factor-beta Type 1 Receptor Kinase Inhibitors: Benzenesulfonamide derivatives have been studied for their inhibitory activity in cell-based luciferase reporter assays, indicating potential applications in medical research (Kim, Jung, Lee, & Dewang, 2009).

Cytotoxicity and Tumor-Specificity Studies

Antimicrobial Activity Research

  • Antimicrobial Activity: Novel benzenesulfonamide derivatives have been synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai, Makwana, & Senta, 2017).

Synthesis and Molecular Design for Drug Development

Wirkmechanismus

Target of Action

The primary targets of the compound 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide are the enzymes carbonic anhydrase, COX-2, and 5-LOX . These enzymes play crucial roles in various biological processes, including inflammation and pain perception.

Mode of Action

4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in a decrease in the production of inflammatory mediators, leading to an anti-inflammatory effect.

Biochemical Pathways

The compound 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide affects several biochemical pathways. By inhibiting carbonic anhydrase, COX-2, and 5-LOX, it disrupts the production of inflammatory mediators, such as prostaglandins and leukotrienes . These changes in the biochemical pathways result in reduced inflammation and pain.

Result of Action

The molecular and cellular effects of 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide’s action include the inhibition of key enzymes involved in inflammation and pain perception . This results in a decrease in the production of inflammatory mediators, leading to reduced inflammation and pain.

Eigenschaften

IUPAC Name

4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYDPAAQMJGNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.